molecular formula C20H24N2O3S B11008000 4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11008000
M. Wt: 372.5 g/mol
InChI Key: GOSYWZWBQIHNPU-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a tetrahydrobenzo[d]thiazolyl group, and a tetrahydropyran carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and 4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine. The reaction conditions may involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane (DCM), acetonitrile (MeCN), and bases like triethylamine (TEA). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various cellular pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrobenzo[d]thiazole-2-amine: A precursor in the synthesis of the target compound.

    4-Methoxyphenyl derivatives: Compounds with similar structural motifs used in various chemical reactions.

Uniqueness

The uniqueness of 4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide lies in its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)oxane-4-carboxamide

InChI

InChI=1S/C20H24N2O3S/c1-24-15-8-6-14(7-9-15)20(10-12-25-13-11-20)18(23)22-19-21-16-4-2-3-5-17(16)26-19/h6-9H,2-5,10-13H2,1H3,(H,21,22,23)

InChI Key

GOSYWZWBQIHNPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NC4=C(S3)CCCC4

Origin of Product

United States

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